molecular formula C21H22N4O5S2 B2953163 1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane CAS No. 941244-16-2

1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane

Cat. No. B2953163
CAS RN: 941244-16-2
M. Wt: 474.55
InChI Key: KZKQTMSOHAKURG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the nitro group, and the formation of the sulfonyl group. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the azepane ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the sulfanyl group could react with an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the nitro group might make the compound more polar, while the sulfanyl group could contribute to its reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

Smiles Rearrangement and Synthesis of Diarylacetylenes

The Smiles rearrangement technique has been utilized to synthesize diarylacetylenes bearing electron-withdrawing groups. This method involves reacting nitrobenzyl benzothiazol-2-yl sulfones and nitrobenzyl 1-phenyl-1H-tetrazol-5-yl sulfones with chlorides of aromatic acids, forming β-acyl derivatives that undergo the Smiles rearrangement. This results in the formation of nitrophenyl arylacetylenes, showcasing the utility of nitrobenzyl sulfones in chemical synthesis (Bujok & Mąkosza, 2019).

Chemo-selective Synthesis of Arylsulphanyl Derivatives

A chemo-selective synthesis approach has been developed for N-[(4-nitrophenyl)sulphanyl] derivatives starting from specific azirines. This synthesis pathway is crucial for exploring the steric and electronic properties of compounds, aiming to design more potent analogues for various applications, including potential antihyperglycemic agents (Prugovečki et al., 2006).

Material Science Applications

Polymeric Materials from Sulfone Compounds

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including nitrophenyl sulfone derivatives, has shown promising results for materials with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are of interest for optical applications due to their unique properties (Tapaswi et al., 2015).

Catalysis and Green Chemistry

Nitro-Functionalized Imidazolium Salts as Solvent Alternatives

The exploration of nitro-functionalized imidazolium salts, such as 1-methyl-3-(4-nitrobenzyl)imidazolium salts, as alternatives to traditional solvents like nitromethane for organic and catalytic reactions underscores the push towards greener chemistry. These salts offer advantages in terms of safety, environmental impact, and reusability in various synthesis and catalysis contexts (Ren et al., 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, compounds containing nitro groups can be explosive under certain conditions. Therefore, appropriate safety precautions should be taken when handling such compounds .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)phenyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c26-25(27)18-10-8-16(9-11-18)15-31-21-23-22-20(30-21)17-6-5-7-19(14-17)32(28,29)24-12-3-1-2-4-13-24/h5-11,14H,1-4,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKQTMSOHAKURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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